4-bromo-N-cyclopentylnaphthalene-1-sulfonamide
Overview
Description
4-Bromo-N-cyclopentylnaphthalene-1-sulfonamide is an organic compound with the molecular formula C15H16BrNO2S. It is a derivative of naphthalene, featuring a bromine atom at the 4-position and a cyclopentyl group attached to the nitrogen atom of the sulfonamide group. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclopentylnaphthalene-1-sulfonamide typically involves a multi-step process:
Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 4-position. This reaction is usually carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Sulfonation: The brominated naphthalene is then subjected to sulfonation using chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 1-position.
Amination: The sulfonyl chloride intermediate is reacted with cyclopentylamine to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclopentylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-N-cyclopentylnaphthalene-1-sulfonamide has several applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore in drug discovery and development.
Material Science: The compound can be used in the design and synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopentylnaphthalene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their function .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methylsulfonamide: Similar structure but with a methyl group instead of a cyclopentyl group.
4-Bromo-N-phenylsulfonamide: Contains a phenyl group instead of a cyclopentyl group.
4-Bromo-N-ethylsulfonamide: Features an ethyl group instead of a cyclopentyl group.
Uniqueness
4-Bromo-N-cyclopentylnaphthalene-1-sulfonamide is unique due to the presence of the cyclopentyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
4-bromo-N-cyclopentylnaphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c16-14-9-10-15(13-8-4-3-7-12(13)14)20(18,19)17-11-5-1-2-6-11/h3-4,7-11,17H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZQVEDRFWWROD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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